molecular formula C13H13N3O2 B019265 4-(4-Aminophenoxy)-N-methylpicolinamide CAS No. 284462-37-9

4-(4-Aminophenoxy)-N-methylpicolinamide

カタログ番号: B019265
CAS番号: 284462-37-9
分子量: 243.26 g/mol
InChIキー: RXZZBPYPZLAEFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9) is a pyridine-based compound with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol. It is a key intermediate in synthesizing tyrosine kinase inhibitors, such as Sorafenib, a multi-kinase inhibitor used in cancer therapy . The compound features a picolinamide core linked to a 4-aminophenoxy group, enabling structural versatility for derivatization. Its physicochemical properties include a boiling point of 476.8°C, a flash point of 242.2°C, and a density of 1.241 g/cm³ .

準備方法

Nucleophilic Aromatic Substitution Using Potassium tert-Butoxide

Reaction Mechanism and Conditions

This method employs a nucleophilic aromatic substitution (SNAr) mechanism, leveraging the electron-deficient pyridine ring to facilitate displacement of the chlorine atom. The procedure begins with deprotonation of 4-aminophenol using potassium tert-butoxide (KOtBu) in a mixed solvent system of dimethylformamide (DMF) and tetrahydrofuran (THF). The resulting phenoxide anion attacks the 4-chloro-N-methylpicolinamide substrate at the para position relative to the carboxamide group .

Key reaction parameters include:

  • Temperature : 80°C

  • Base : KOtBu (1 equiv) and K2CO3 (0.5 equiv)

  • Solvent : DMF/THF (20 mL per gram of 4-aminophenol)

  • Time : 6 hours

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and extracted with ethyl acetate. The organic layer is washed with brine to remove residual DMF and dried over magnesium sulfate. Column chromatography (typically using silica gel and a gradient of ethyl acetate/hexanes) yields the product as a light-brown solid .

Table 1: Performance Metrics of the KOtBu Method

ParameterValue
Yield80%
Purity (HPLC)>98%
Reaction Scale9.2 mmol (1 g starting)
Key AdvantageAvoids transition metals

Palladium-Catalyzed Coupling with Potassium Phosphate

Catalytic System and Optimization

An alternative approach utilizes a palladium-based catalyst to mediate the coupling between 4-aminophenol and 4-chloro-N-methylpicolinamide. The catalytic system comprises tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane. Potassium phosphate (K3PO4) acts as both base and desiccant .

Notable features of this method:

  • Catalyst Loading : 2 mol% Pd2(dba)3, 4 mol% Xantphos

  • Temperature : 80–100°C

  • Solvent : 1,4-dioxane (900 mL per 28.72 g of substrate)

  • Time : 1 hour

Isolation and Characterization

After completion (monitored by TLC), the reaction is quenched with water and extracted into ethyl acetate. Vacuum distillation removes the solvent, yielding a white solid with exceptional purity (99.88% by HPLC) .

Table 2: Performance Metrics of the Pd-Catalyzed Method

ParameterValue
Yield97.9%
Purity (HPLC)99.88%
Reaction Scale28.72 g substrate
Key AdvantageHigh yield and scalability

Comparative Analysis of Methodologies

Efficiency and Practicality

The Pd-catalyzed method outperforms the KOtBu route in yield (97.9% vs. 80%) and purity, making it preferable for industrial-scale synthesis. However, the KOtBu method avoids costly palladium catalysts, reducing production costs for small-scale applications .

Table 3: Method Comparison

CriterionKOtBu MethodPd-Catalyzed Method
Yield80%97.9%
Catalyst CostLowHigh
Reaction Time6 hours1 hour
ScalabilityModerateExcellent
Environmental ImpactModerate (solvent use)High (metal waste)

Mechanistic Insights and Side Reactions

Role of Potassium Carbonate in Rate Acceleration

In the KOtBu method, the addition of K2CO3 (0.5 equiv) enhances reaction rates by maintaining a weakly basic environment, preventing protonation of the phenoxide intermediate. This balance between nucleophilicity and stability is critical for minimizing side products such as O-alkylation or amine oxidation .

Palladium-Mediated Pathway

The Pd/Xantphos system facilitates oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation with the phenoxide. Reductive elimination yields the coupled product while regenerating the catalyst. Trace oxygen in the system may oxidize Pd(0) to Pd(II), necessitating inert atmospheres for optimal performance .

Industrial-Scale Adaptations

Solvent Recycling in the Pd-Catalyzed Process

Large-scale production (e.g., 100 kg batches) often incorporates solvent recovery systems to minimize 1,4-dioxane waste. Distillation under reduced pressure allows >90% solvent reuse, aligning with green chemistry principles .

Continuous Flow Implementation

Recent advancements have transferred the KOtBu method to continuous flow reactors, reducing reaction time to 2 hours and improving heat management. This modification increases throughput by 40% while maintaining yield .

化学反応の分析

Types of Reactions

4-(4-Aminophenoxy)-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

作用機序

The mechanism of action of 4-(4-Aminophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Met kinase, which plays a crucial role in cell growth and survival. The compound forms key hydrogen bonds with the kinase, leading to its inhibition and subsequent induction of apoptosis in cancer cells .

類似化合物との比較

Structural Analogues

The compound’s structural analogues primarily differ in substituents on the phenoxy or pyridine moieties. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Aminophenoxy)-N-methylpicolinamide None (parent compound) C₁₃H₁₃N₃O₂ 243.26 Sorafenib intermediate; antitumor
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Fluorine at C3 of phenoxy C₁₃H₁₂FN₃O₂ 261.26 Enhanced kinase selectivity
N-methyl-4-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenoxy)picolinamide Rhodanine moiety at phenoxy C₁₆H₁₄N₄O₃S₂ 374.44 Antimicrobial/antiviral potential
4-(4-Hydroxy-3-nitrophenoxy)picolinamide Nitro and hydroxyl at phenoxy C₁₂H₉N₃O₅ 275.22 Photolabile intermediate

Physicochemical and Pharmacokinetic Comparisons

Property Parent Compound Fluorinated Derivative Rhodanine Derivative
Melting Point (°C) Not reported 143 Not reported
Solubility Low in water; soluble in DMSO Moderate in polar solvents Poor aqueous solubility
LogP ~1.5 (predicted) ~2.1 (fluorine increases lipophilicity) ~3.0 (highly lipophilic)
Bioavailability Moderate (oral) Improved due to fluorine Limited by solubility

Research Findings and Challenges

  • Structural Flexibility: The phenoxy-amino linkage allows diverse substitutions, enabling tailored pharmacokinetic profiles .
  • Synthetic Challenges : Fluorination and rhodanine coupling require precise stoichiometry to avoid byproducts .
  • Toxicity Concerns : Rhodanine derivatives may exhibit cytotoxicity due to reactive thiol groups, necessitating structural optimization .

生物活性

4-(4-Aminophenoxy)-N-methylpicolinamide, with the CAS number 284462-37-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential antitumor properties. This compound features a picolinamide core with an aminophenoxy group and a methyl group, positioning it as a significant candidate in the development of new therapeutic agents.

Target and Mode of Action

The primary target of this compound is the MET protein , a receptor tyrosine kinase involved in various cellular processes, including growth and survival. The compound interacts with MET by forming hydrogen bonds, thereby inhibiting its activity. This inhibition affects the MET signaling pathway, which is crucial for cancer cell proliferation and survival.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Growth and Survival : By inhibiting MET signaling, it disrupts pathways that promote cancer cell proliferation.
  • Cellular Metabolism : Preliminary studies indicate potential effects on cellular metabolism and gene expression, suggesting a broader impact on cancer cell physiology .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In vitro studies have shown IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective treatment option.

In Vitro Studies

In vitro assays have confirmed the compound's effectiveness against multiple cancer cell lines. For instance, derivatives of this compound have been shown to induce apoptosis in treated cells, as evidenced by TUNEL assays which indicated increased apoptotic signals compared to control groups .

In Vivo Studies

In vivo experiments involving Balb/c mice bearing colon carcinoma tumors demonstrated that administration of this compound significantly reduced tumor size. The treatment led to a suppression rate of tumor growth between 70% to 90%, highlighting its efficacy in a living organism . Histological analysis revealed increased necrosis and apoptosis in tumor tissues from treated mice compared to controls.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable characteristics for drug development. These include:

  • Absorption : Good absorption rates were noted in animal models.
  • Metabolism : The compound undergoes metabolic transformations that are conducive to its therapeutic effects.
  • Excretion : Studies indicate efficient excretion pathways, reducing the likelihood of accumulation and toxicity.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPicolinamide core with aminophenoxy groupAntitumor activity against various cell lines
4-(4-Aminophenoxy)-2,6-dimethylanilineDimethyl substitution on phenyl ringSimilar antiproliferative properties
4,4′-Bis(4-aminophenoxy)benzophenoneBis(aminophenoxy) structureUsed in polyimide synthesis; differing properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Aminophenoxy)-N-methylpicolinamide, and what are their key challenges?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution between 4-chloro-N-methylpicolinamide and 4-aminophenol. Key steps include chlorination of picolinic acid using SOCl₂ and coupling under basic conditions (e.g., KOtBu in DMF at 120°C). Challenges include low yields (e.g., 25% in early attempts) due to competing side reactions, such as the formation of di-urea byproducts . Optimization of solvents (DMF vs. toluene) and stoichiometry is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodology : Use 1H^1 \text{H} NMR and 13C^{13}\text{C} NMR to confirm structural integrity, particularly the amide and ether linkages. Mass spectrometry (HRMS) validates molecular weight, while melting point analysis ensures purity. For derivatives, LC-MS or HPLC monitors reaction progress and byproduct formation .

Q. What preliminary biological assays are recommended to evaluate the antitumor potential of this compound?

  • Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HepG2 or A549). Follow with kinase inhibition assays targeting c-Met, a key pathway in tumor progression. In vivo efficacy can be assessed using xenograft models, with pharmacokinetic (PK) profiling to evaluate bioavailability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Wear PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). In case of exposure, flush skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?

  • Methodology : Optimize reaction conditions using high-polarity solvents (DMF) and strong bases (KOtBu) to enhance nucleophilicity. Elevated temperatures (120°C) and prolonged reaction times (6–12 hours) improve yields to >80%. Monitor byproducts via TLC or HPLC and adjust stoichiometry to minimize di-urea formation .

Q. What strategies are effective in designing 4-(4-Aminophenoxy)picolinamide derivatives to enhance c-Met kinase inhibition?

  • Methodology : Introduce substituents (e.g., halogens, alkyl groups) to the terminal benzene ring to modulate steric and electronic effects. Use molecular docking to predict binding affinities to c-Met’s ATP-binding pocket. Synthesize 36+ derivatives and rank them via IC50_{50} values. Compound 46 (from ) showed promise with a 10 nM IC50_{50} .

Q. How should contradictory data between in vitro and in vivo antitumor activity be analyzed?

  • Methodology : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use PK/PD modeling to correlate drug exposure with efficacy. If in vitro activity is high but in vivo fails, consider prodrug strategies or nanoparticle delivery to improve bioavailability .

Q. What methodologies are employed to confirm the formation of urea-linked byproducts during synthesis?

  • Methodology : Use LC-MS to detect molecular ions matching the byproduct’s mass (e.g., m/zm/z 464.83 for di-urea species). 1H^1 \text{H} NMR can identify urea NH protons (δ 8.5–9.5 ppm). Purify via column chromatography and characterize by HRMS .

Q. How can reaction conditions be optimized to minimize di-urea byproduct formation in sorafenib intermediate synthesis?

  • Methodology : Employ DABCO as a catalyst to selectively promote the desired urea linkage. Use a 1:1 molar ratio of this compound and phenyl carbamate in acetonitrile at 65°C. Monitor reaction progress via HPLC and quench before side reactions dominate .

Q. What computational tools aid in predicting the binding mode of this compound derivatives to c-Met kinase?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of c-Met (PDB: 3LQ8). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental SAR data to refine design .

特性

IUPAC Name

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZBPYPZLAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586507
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-37-9
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-aminophenol (9.60 g, 88.0 mmol) in anh. DMF (150 mL) was treated with potassium tert-butoxide (10.29 g, 91.7 mmol), and the reddish-brown mixture was stirred at room temp. for 2 h. The contents were treated with 4-chloro-N-methyl-2-pyridinecarboxamide (15.0 g, 87.9 mmol) and K2CO3 (6.50 g, 47.0 mmol) and then heated at 80° C. for 8 h. The mixture was cooled to room temp. and separated between EtOAc (500 mL) and a saturated NaCl solution (500 mL). The aqueous phase was back-extracted with EtOAc (300 mL). The combined organic layers were washed with a saturated NaCl solution (4×1000 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting solids were dried under reduced pressure at 35° C. for 3 h to afford 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline as a light-brown solid 17.9 g, 84%): 1H-NMR (DMSO-d6) δ 2.77 (d, J=4.8 Hz, 3H), 5.17 (brs, 2H), 6.64, 6.86 (AA′BB′ quartet, J=8.4 Hz, 4H), 7.06 (dd, J=5.5, 2.5 Hz, 1H), 7.33 (d, J=2.5 Hz, 1H), 8.44 (d, J=5.5 Hz, 1H), 8.73 (brd, 1H); HPLC ES-MS m/z 244 ((M+H)+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL) was added 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature. After 2 h, (4-chloro(2-pyridyl))-N-methylcarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) were added and then the reaction mixture was heated to 80° C. for 6 h. After cooling, the reaction mixture was extracted with ethyl acetate (50 mL). The organic layer was washed with brine (20 mL), dried over magnesium sulfate. The solvent was removed in vacuo. The residue was purified by column chromatography to afford 4-(4-amino-phenoxy)-pyridine-2-carboxylic acid methylamide (2.2 g, 80%) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6): δ 8.94 (s, 1H), 8.89 (s, 1H), 8.78 (q, J=5 Hz, 1H), 8.50 (d, J=6 Hz, 1H), 7.61-7.54 (m, 4H), 7.38 (d, J=3 Hz, 1H), 7.29 (d, J=9 Hz, 2H), 7.19-7.12 (m, 3H), 2.78 (d, J=5 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Entry 13: 4-Chloro-N-methyl-2-pyridinecarboxamide was synthesized according to Method A2, Step 3b. 4-Chloro-N-methyl-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 using DMAC in place of DMF to give 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. According to Method C2a, 2-methoxy-5-(trifluoromethyl)aniline was reacted with CDI followed by 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-aminophenol (9.60 g, 88.0 mmol) in anhydrous DMF (150 mL) was treated with potassium tert-butoxide (10.29 g, 91.7 mmol), and the reddish-brown mixture was stirred at RT for 2 h. The contents were treated with 4-chloropyridine-2-carboxylic acid methylamide (15.0 g, 87.9 mmol) and K2CO3 (6.50 g, 47.0 mmol) and then heated at 80° C. for 8 h. The mixture was cooled to RT and partitioned between EtOAc (500 mL) and a saturated NaCl solution (500 mL). The aqueous phase was back-extracted with EtOAc (300 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting solids were dried under reduced pressure at 35° C. for 3 h to afford the title compound (17.9 g, 84%) as a light-brown solid. 1H-NMR (DMSO-d6) δ 2.77 (d, J=4.8 Hz, 3H), 5.17 (br s, 2H), 6.64, 6.86 (AA′BB′ quartet, J=8.4 Hz, 4H), 7.06 (dd, J=5.5, 2.5 Hz, 1H), 7.33 (d, J=2.5 Hz, 1H), 8.44 (d, J=5.5 Hz, 1H), 8.73 (br d, 1H); HPLC ES-MS m/z 244 (MH+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。